methyl 4,5,6-trichloropyridazine-3-carboxylate
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Overview
Description
Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family, which are heterocyclic aromatic organic compounds Pyridazines are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives One common method is the reaction of pyridazine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6-trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyridazine-3,4,5,6-tetrachloro-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of partially chlorinated pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridazine-3,4,5,6-tetrachloro-3-carboxylic acid.
Reduction Products: Partially chlorinated pyridazine derivatives.
Substitution Products: Various functionalized pyridazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 4,5,6-trichloropyridazine-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to investigate biological pathways and develop new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. They may serve as precursors for drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of materials with specific properties, such as flame retardants and corrosion inhibitors. Its versatility makes it a valuable component in the formulation of industrial products.
Mechanism of Action
The mechanism by which methyl 4,5,6-trichloropyridazine-3-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The molecular targets and pathways involved can vary widely, depending on the specific application and derivative.
Comparison with Similar Compounds
Methyl 4,5,6-trichloropyridazine-3-carboxylate: is structurally similar to other chlorinated pyridazines, such as methyl 4,5,6-trichloropyridazine-2-carboxylate and methyl 4,5,6-trichloropyridazine-4-carboxylate.
Uniqueness:
This compound: is unique in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at the 4, 5, and 6 positions provides distinct chemical properties compared to other pyridazine derivatives.
Properties
CAS No. |
2624138-77-6 |
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Molecular Formula |
C6H3Cl3N2O2 |
Molecular Weight |
241.5 |
Purity |
95 |
Origin of Product |
United States |
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